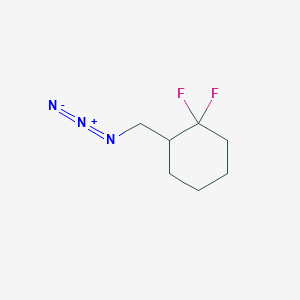

2-(Azidomethyl)-1,1-difluorocyclohexane

Description

2-(Azidomethyl)-1,1-difluorocyclohexane is a cyclohexane derivative featuring two fluorine atoms at the 1-position and an azidomethyl (-CH₂N₃) group at the 2-position. The fluorine atoms influence the cyclohexane ring’s dynamics, as demonstrated by NMR studies, while the azidomethyl group enables participation in 1,3-dipolar cycloadditions .

Properties

IUPAC Name |

2-(azidomethyl)-1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3/c8-7(9)4-2-1-3-6(7)5-11-12-10/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYSHBCFIKWMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,1-difluorocyclohexane typically involves the following steps:

Starting Material: The synthesis begins with 1,1-difluorocyclohexane, which serves as the core structure.

Introduction of Azido Group: The azido group is introduced via nucleophilic substitution. This can be achieved by reacting 1,1-difluorocyclohexane with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Reduction: Triphenylphosphine (PPh₃), lithium aluminum hydride (LiAlH₄).

Major Products

1,2,3-Triazoles: Formed via cycloaddition with alkynes.

Amines: Formed via reduction of the azido group.

Scientific Research Applications

2-(Azidomethyl)-1,1-difluorocyclohexane has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Materials Science: Employed in the development of polymer cross-linkers and other materials with enhanced properties.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Bioconjugation: Utilized in bioorthogonal chemistry for labeling and functionalizing biomolecules.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-1,1-difluorocyclohexane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Conformational Comparisons

The presence of fluorine and azide substituents distinguishes 2-(Azidomethyl)-1,1-difluorocyclohexane from related cyclohexane derivatives. Key comparisons include:

Key Observations :

- Fluorine Effects: The 1,1-difluoro substitution in cyclohexane reduces ring flexibility, as seen in slowed chair-chair interconversion and distinct $ J_{CF} $ coupling constants . This contrasts with non-fluorinated analogs like benzyl azides, where conformational dynamics are less constrained.

- Azide Reactivity : The azidomethyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to benzyl azides . However, steric hindrance from the cyclohexane ring in this compound may alter reaction kinetics compared to linear or aromatic analogs.

Comparison with Other Azides :

- Benzyl Azides : Synthesized directly from benzyl halides and NaN₃ under mild conditions (~80% yield) .

- Cyclohexane-Based Azides : Steric challenges in cyclohexane systems may reduce substitution efficiency compared to linear or aromatic analogs.

Spectroscopic and Physical Properties

- NMR Spectroscopy : The ¹⁹F NMR of 1,1-difluorocyclohexane derivatives shows distinct axial/equatorial fluorine signals ($ \Delta \delta_{FF} \approx 200–900\ \text{Hz} $) . The azidomethyl group’s electron-withdrawing nature may further deshield adjacent protons.

- Stability : Azides are thermally sensitive; the cyclohexane ring may enhance stability compared to aliphatic azides.

Biological Activity

Overview

2-(Azidomethyl)-1,1-difluorocyclohexane is a compound characterized by the presence of an azide group and difluorinated cyclohexane structure. Its unique chemical properties make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C7H10F2N3

- CAS Number: 1820736-38-6

- Molecular Weight: 177.17 g/mol

The compound's structure includes a difluorinated cyclohexane ring and an azidomethyl substituent, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various biomolecules. The azide group is known for its ability to participate in click chemistry reactions, which can facilitate the formation of triazoles through 1,3-dipolar cycloaddition. This property is particularly useful in drug development for creating complex molecular architectures.

Target Interactions

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or receptors. For instance, the azide moiety may enable selective binding to proteins involved in signaling pathways related to cancer or neurodegenerative diseases. The difluorinated component can enhance lipophilicity and metabolic stability, potentially increasing bioavailability.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Inhibition of Kinase LRRK2 : A study demonstrated that derivatives of difluorinated cycloalkanes could inhibit LRRK2 kinase activity, which is implicated in Parkinson's disease. The azidomethyl group was critical for the compound's binding affinity to the kinase domain, showcasing its potential as a therapeutic agent for neurodegenerative disorders .

- Antimicrobial Activity : Preliminary assays indicated that this compound exhibited promising antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

- Cytotoxicity in Cancer Models : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism may involve oxidative stress pathways and activation of caspases, leading to programmed cell death .

Q & A

Q. What solvent systems are optimal for purification?

- Methodology : Non-polar solvents (hexane/acetone mixtures) are effective for column chromatography. Recrystallization in chilled diethyl ether minimizes azide degradation. Monitor purity via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.